molecular formula C23H19FN2O3 B11360862 N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide

Cat. No.: B11360862
M. Wt: 390.4 g/mol
InChI Key: ZFTQBRZJLIISQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide is a synthetic organic compound characterized by the presence of a benzoxazole ring, a phenyl group, and a fluorophenoxy butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of 2-aminophenol with a carboxylic acid derivative under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Incorporation of the Fluorophenoxy Butanamide Moiety: This step involves the reaction of a fluorophenol derivative with a butanoyl chloride in the presence of a base to form the fluorophenoxy butanamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the butanamide moiety, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring, which is known for its fluorescent properties.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. The presence of the benzoxazole and fluorophenoxy groups suggests possible interactions with biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism by which N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide exerts its effects depends on its specific application. In a biological context, it may interact with proteins or enzymes, modulating their activity through binding interactions. The benzoxazole ring could facilitate binding to specific sites, while the fluorophenoxy group might enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(1,3-benzoxazol-2-yl)phenyl]nicotinamide: Similar in structure but with a nicotinamide moiety instead of the fluorophenoxy butanamide.

    4,4’-Bis(2-benzoxazolyl)stilbene: Contains two benzoxazole rings and is used as a fluorescent dye.

    Benzoxazole: The parent compound, which forms the core structure of many derivatives.

Uniqueness

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide is unique due to the combination of its benzoxazole ring, phenyl group, and fluorophenoxy butanamide moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H19FN2O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(2-fluorophenoxy)butanamide

InChI

InChI=1S/C23H19FN2O3/c1-2-19(28-20-9-5-3-7-17(20)24)22(27)25-16-13-11-15(12-14-16)23-26-18-8-4-6-10-21(18)29-23/h3-14,19H,2H2,1H3,(H,25,27)

InChI Key

ZFTQBRZJLIISQW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)OC4=CC=CC=C4F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.